Irisflorentin

描述

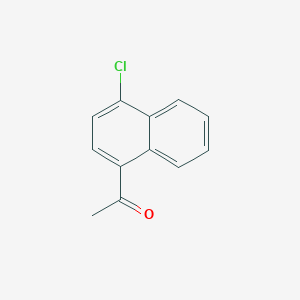

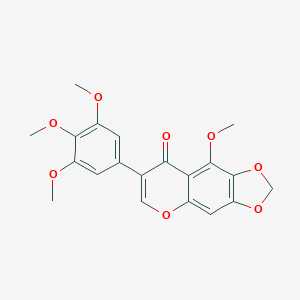

Irisflorentin is a bioactive constituent derived from the root of Belamcanda chinensis (L.) DC, displaying notable anti-inflammatory and anti-tumor activities. It belongs to the class of compounds known as isoflavones, which are a type of naturally occurring flavonoids. This compound has been a subject of extensive research due to its pharmacological actions, including its role in metabolic pathways such as oxidation, demethylation, and glucuronidation, and its potential for causing drug-drug interactions (Xiao Zhang et al., 2021).

Synthesis Analysis

The in vitro metabolism of irisflorentin has been investigated using liver microsomes and hepatocytes, leading to the identification of various metabolites. These studies provide insights into the metabolic fate of irisflorentin and its potential interactions within the human body. Metabolite M10, identified as 6,7-dihydroxy-5,3',4',5'-tetramethoxy isoflavone, was biosynthesized and characterized, revealing the complexity of irisflorentin's metabolic pathways (Xiao Zhang et al., 2021).

Molecular Structure Analysis

The molecular structure of irisflorentin and its metabolites has been elucidated through high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. This detailed analysis aids in understanding the compound's functional groups and their implications for its biological activities and interactions (Xiao Zhang et al., 2021).

Chemical Reactions and Properties

Irisflorentin undergoes several chemical reactions, including oxidation, demethylation, and glucuronidation, as part of its metabolic process. These reactions are crucial for its bioavailability and pharmacological effects, highlighting the compound's dynamic behavior in biological systems (Xiao Zhang et al., 2021).

Physical Properties Analysis

While specific studies focusing on the physical properties of irisflorentin (such as solubility, melting point, and crystalline structure) were not directly identified in the provided literature, these properties are essential for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

Chemical Properties Analysis

The chemical properties of irisflorentin, including its reactivity with biological molecules, stability under various conditions, and interaction with enzymes like cytochrome P450 (CYP) 1A2 and 3A4, are fundamental to its biological effects. The inhibition of enzymes by compounds like α-naphthoflavone and ketoconazole significantly affects the formation of its metabolites, demonstrating irisflorentin's chemical interactions within biological systems (Xiao Zhang et al., 2021).

科学研究应用

Irisflorentin is a common plant-derived natural flavonoid and one of the major bioactive constituents of plants from the Iridaceae family, especially the traditional Chinese herb Belamcanda chinensis . It has been reported to possess various bioactivities . Here are some of the scientific research applications of Irisflorentin:

-

Anti-Inflammatory Activity

-

Antitumor Activity

-

Antidiabetic Activity

-

Central Nervous System Activity

-

Estrogenic Activities

-

Immunotherapeutic Adjuvant

-

Antipyretic Activity

-

Expectorant Activity

-

Antiphlogistic Activity

-

Analgesic Activity

安全和危害

Irisflorentin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . It also poses a possible risk of impaired fertility and harm to an unborn child .

未来方向

The future research on Irisflorentin could allow this molecule to be used in clinical and health food . The research gaps in the biosynthesis pathway and biotransformation or supplementing the deficiencies of ADME properties of Irisflorentin are the fundamental directions for disclosing its biosynthetic approach and bioavailability information .

属性

IUPAC Name |

9-methoxy-7-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8/c1-22-13-5-10(6-14(23-2)18(13)24-3)11-8-26-12-7-15-19(28-9-27-15)20(25-4)16(12)17(11)21/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISXUTCDCPHJFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=COC3=CC4=C(C(=C3C2=O)OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194575 | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Irisflorentin | |

CAS RN |

41743-73-1 | |

| Record name | Irisflorentin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41743-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Irisflorentin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041743731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irisflorentin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。